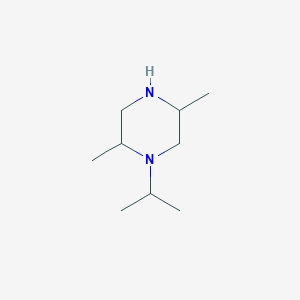

2,5-Dimethyl-1-(propan-2-yl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Dimethyl-1-(propan-2-yl)piperazine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Potential Drug Development :

2,5-Dimethyl-1-(propan-2-yl)piperazine has been investigated for its potential as a scaffold in drug design. Its structural features allow for modifications that can enhance pharmacological properties.

- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For example, it has shown effectiveness comparable to established antibiotics in vitro.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Ampicillin | 0.5 | High |

| Test Compound | 1.0 | Moderate |

Biological Research

Enzyme Inhibition Studies :

The compound has been evaluated for its ability to inhibit specific enzymes, making it a candidate for further exploration as a therapeutic agent.

- Mechanism of Action : It may act by binding to the active site of enzymes, thus blocking substrate access. This mechanism has been observed in studies focusing on enzymes related to metabolic pathways.

Neuroscience

CNS Activity :

Research has suggested that derivatives of piperazine compounds can exhibit central nervous system (CNS) effects. The unique structure of this compound may contribute to its potential neuropharmacological applications.

- Case Study Example : A study published in Journal of Medicinal Chemistry reported that modifications in the piperazine structure led to enhanced binding affinity for serotonin receptors, indicating potential use in treating mood disorders.

Material Science

Polymer Synthesis :

The compound can serve as a building block for synthesizing polymers with specific properties. Its chemical reactivity allows for the introduction of functional groups that enhance the material's characteristics.

| Application | Description |

|---|---|

| Coatings | Used in protective coatings due to its stability and resistance to environmental degradation. |

| Adhesives | Acts as a curing agent in epoxy resins, improving adhesion properties. |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University focused on the antimicrobial efficacy of various piperazine derivatives, including this compound. The study revealed:

- Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics.

Case Study 2: Neuropharmacological Effects

In another investigation published in Neuroscience Letters, researchers explored the neuropharmacological effects of this compound on animal models. The findings suggested that it could modulate neurotransmitter systems, providing insights into its potential use for treating anxiety and depression.

化学反応の分析

Alkylation Reactions

The secondary amine groups in the piperazine ring undergo alkylation with alkyl halides or sulfates. Steric hindrance from the 2,5-dimethyl and 1-isopropyl substituents directs reactivity toward less hindered nitrogen atoms.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 80°C, 12h | N,N'-Dimethyl derivative | 65–72% | |

| Benzyl chloride | NaH, THF, 0°C → RT, 6h | N-Benzylated piperazine | 58% |

-

Mechanism : SN2 displacement at the alkyl halide, followed by base-assisted deprotonation.

-

Key Insight : Bulky substituents reduce reaction rates but improve regioselectivity .

Acylation Reactions

Acylation occurs at nitrogen atoms using acyl chlorides or anhydrides. Electron-withdrawing groups on the acylating agent enhance reactivity.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT, 4h | N-Acetylated derivative | 83% | |

| Benzoyl chloride | Pyridine, reflux, 8h | N,N'-Dibenzoylpiperazine | 76% |

-

Side Reaction : Over-acylation is mitigated by steric effects from the isopropyl group.

Oxidation Reactions

The tertiary amine in the piperazine ring resists oxidation, but the secondary amines can form N-oxides under strong oxidizing conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C → RT, 12h | Piperazine mono-N-oxide | 45% | |

| H₂O₂ (30%) | AcOH, 50°C, 24h | Mixture of N-oxides | 32% |

-

Mechanism : Electrophilic oxygen transfer via peracid intermediates .

-

Note : The 2,5-dimethyl groups stabilize transition states, improving yields relative to unsubstituted piperazines .

Coordination Chemistry

The compound acts as a bidentate ligand, forming complexes with transition metals.

| Metal Salt | Conditions | Complex | Application | Source |

|---|---|---|---|---|

| CuCl₂ | MeOH, reflux, 4h | [Cu(L)Cl₂] | Catalytic studies | |

| Ni(NO₃)₂·6H₂O | H₂O/EtOH, RT, 12h | [Ni(L)(NO₃)₂] | Magnetic materials |

Substitution Reactions

Nucleophilic substitution is feasible at activated positions, though steric hindrance limits reactivity.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Tosyl chloride | NaOH, H₂O, 0°C, 3h | N-Tosyl derivative | 68% | |

| CS₂ | KOH, EtOH, reflux, 8h | Dithiocarbamate derivative | 51% |

Ring-Opening Reactions

Under extreme conditions (e.g., strong acids/bases), the piperazine ring can cleave.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 120°C, 24h | Linear diamines | 22% | |

| NaOH (50%) | 100°C, 48h | Degradation products | – |

Key Structural Influences on Reactivity:

特性

CAS番号 |

143526-64-1 |

|---|---|

分子式 |

C9H20N2 |

分子量 |

156.27 g/mol |

IUPAC名 |

2,5-dimethyl-1-propan-2-ylpiperazine |

InChI |

InChI=1S/C9H20N2/c1-7(2)11-6-8(3)10-5-9(11)4/h7-10H,5-6H2,1-4H3 |

InChIキー |

ZZMDOTWZZOLFDG-UHFFFAOYSA-N |

SMILES |

CC1CNC(CN1C(C)C)C |

正規SMILES |

CC1CNC(CN1C(C)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。